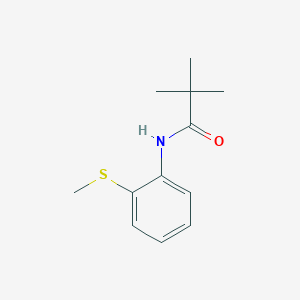

N-(2-(Methylthio)phenyl)pivalamide

Description

Contextualization within Organic Chemistry and Amide Functional Group Chemistry

N-(2-(Methylthio)phenyl)pivalamide, a member of the anilide class of compounds, is characterized by an amide functional group where the nitrogen atom is directly attached to a phenyl ring. guidechem.com Anilides are a significant class of organic compounds, with the general structure R-C(=O)-NH-C₆H₅. The chemistry of amides is fundamental to organic synthesis, biochemistry, and materials science, as the amide bond is the defining linkage in peptides and proteins. The presence of both a thioether (-S-CH₃) and a sterically hindered pivaloyl group ((CH₃)₃C-C=O) on the aniline (B41778) framework imparts unique chemical properties and reactivity to the molecule.

Historical Development and Initial Syntheses of Related Anilides

Structural Characteristics and Key Functional Moieties of this compound

The molecular structure of this compound is defined by several key functional moieties that dictate its physical and chemical properties. These include the phenyl ring, the amide linkage, the methylthio group, and the pivaloyl group.

| Functional Moiety | Description |

| Phenyl Ring | An aromatic ring that forms the core of the aniline structure. |

| Amide Linkage | The -C(=O)NH- group connects the pivaloyl group to the phenyl ring. |

| Methylthio Group | The -S-CH₃ group is an ortho-substituent on the phenyl ring. |

| Pivaloyl Group | A bulky tert-butyl group attached to the carbonyl carbon of the amide. |

The ortho-positioning of the methylthio group relative to the pivalamide (B147659) functionality can influence the molecule's conformation and reactivity. The steric bulk of the pivaloyl group can also play a significant role in directing chemical reactions and influencing the molecule's physical properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68965-79-7 | guidechem.com |

| Molecular Formula | C₁₂H₁₇NOS | guidechem.com |

| Molecular Weight | 223.34 g/mol | guidechem.com |

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the methylthio protons (singlet, ~2.4 ppm), the aromatic protons (multiplets, ~7.0-7.5 ppm), and the amide proton (singlet, ~8.0-9.0 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons, the methylthio carbon, the aromatic carbons, and the carbonyl carbon of the amide group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic), the C=O stretch of the amide (~1660 cm⁻¹), and C-S stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (223.34 g/mol ). |

Research Significance and Current Gaps in Understanding

The research significance of this compound is primarily as a chemical intermediate and a substrate in studies of reaction mechanisms. A notable area of interest is in the field of directed metallation reactions. A study has shown that N-pivaloyl-(methylthio)anilines exhibit interesting behavior in metallation reactions. Specifically, the ortho-isomer, this compound, is metallated at the thiomethylic carbon atom by both butyllithium (B86547) and superbases. researchgate.net This regioselectivity makes it a potentially useful building block for the synthesis of more complex, substituted aromatic compounds.

Furthermore, structurally related N-(methylthiophenyl)picolinamide derivatives have been investigated as potential PET radioligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4), which is a target for the treatment of neurological disorders like Parkinson's disease. nih.gov This suggests a possible, though currently unexplored, avenue for the application of this compound derivatives in medicinal chemistry.

A significant gap in the current understanding of this compound is the lack of comprehensive studies on its biological activity. While the chemistry of the molecule has been explored to some extent, its potential pharmacological or materials science applications remain largely uninvestigated. Furthermore, detailed experimental characterization, including a definitive X-ray crystal structure, would provide valuable insights into its solid-state conformation and intermolecular interactions.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

2,2-dimethyl-N-(2-methylsulfanylphenyl)propanamide |

InChI |

InChI=1S/C12H17NOS/c1-12(2,3)11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) |

InChI Key |

VXHHLWMZOSHXNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1SC |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies

Retrosynthetic Analysis for N-(2-(Methylthio)phenyl)pivalamide

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond (C-N bond). This is a common and reliable disconnection for amides, as they are frequently synthesized from an amine and a carboxylic acid derivative. amazonaws.com

This primary disconnection suggests that this compound can be synthesized from 2-(methylthio)aniline (B147308) and a pivalic acid derivative, such as pivaloyl chloride. This approach is advantageous because it introduces the sterically bulky pivaloyl group in the final step, a common strategy in organic synthesis. amazonaws.com

Classical and Established Synthetic Routes

Established synthetic routes for this compound primarily rely on two effective strategies: the acylation of 2-(methylthio)aniline and directed ortho metalation (DoM).

The most direct and widely used method for synthesizing this compound is the acylation of 2-(methylthio)aniline with a derivative of pivalic acid. This reaction forms the stable amide bond that characterizes the target molecule.

The success of the acylation reaction hinges on the appropriate selection of reagents and solvents. Pivaloyl chloride is a common and effective acylating agent for this transformation. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. Triethylamine (Et3N) is a frequently used base for this purpose.

Dichloromethane (CH2Cl2) is often chosen as the solvent due to its inert nature and its ability to dissolve both the starting materials and the intermediate species. The optimization of these components is crucial for achieving high yields and purity.

Table 1: Optimized Reagents and Solvents for Acylation

| Role | Reagent/Solvent | Rationale for Use |

| Acylating Agent | Pivaloyl Chloride | Highly reactive, leading to efficient amide bond formation. |

| Base | Triethylamine (Et3N) | Scavenges HCl produced during the reaction, driving the equilibrium towards the product. |

| Solvent | Dichloromethane (CH2Cl2) | Inert, good solubility for reactants, and easy to remove post-reaction. |

To maximize the yield and ensure the high purity of this compound, careful control of reaction conditions is necessary. This includes monitoring the reaction progress, typically using techniques like Thin Layer Chromatography (TLC), and employing appropriate purification methods. Recrystallization from a suitable solvent, such as ethanol, is often used to obtain the pure product. nih.gov Purity is commonly assessed using spectroscopic methods like 1H-NMR, 13C-NMR, and FT-IR, as well as by single crystal X-ray diffraction if crystalline material is obtained. nih.govresearchgate.net While specific yield percentages for this compound are not extensively reported, analogous acylation reactions suggest that yields can be high, often exceeding 80%, under optimized conditions. nih.gov

An alternative and powerful strategy for synthesizing substituted aromatic compounds is Directed Ortho Metalation (DoM). wikipedia.orgbaranlab.org This method allows for the regioselective functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org

In this approach, N-phenylpivalamide is used as the starting material. The pivalamide (B147659) group (-NHCO-t-Bu) acts as a potent directing metalation group. organic-chemistry.org Treatment of N-phenylpivalamide with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), results in the deprotonation of the aromatic ring specifically at the ortho position. wikipedia.orguwindsor.caharvard.edu This generates a lithiated intermediate.

This aryllithium species is then quenched with an electrophile to introduce the desired substituent. To synthesize this compound, dimethyl disulfide (CH3SSCH3) is used as the electrophile. The lithiated carbon attacks one of the sulfur atoms in dimethyl disulfide, displacing a methylthiolate anion and forming the desired C-S bond.

Table 2: Key Steps in the Directed Ortho Metalation (DoM) Strategy

| Step | Description | Key Reagents |

| 1. Directed Ortho Lithiation | The pivalamide group directs the deprotonation of the ortho-position of the phenyl ring. | N-Phenylpivalamide, n-BuLi or sec-BuLi, TMEDA (optional accelerator) |

| 2. Electrophilic Quench | The resulting aryllithium intermediate reacts with an electrophile to introduce the methylthio group. | Dimethyl Disulfide (CH3SSCH3) |

This DoM strategy offers a high degree of regiocontrol, making it a valuable method for the synthesis of specifically substituted aromatic compounds like this compound. wikipedia.orgbaranlab.orgharvard.edu

Directed Ortho Metalation (DOM) Strategies and Subsequent Electrophilic Quenching

Influence of Directing Metalation Groups (DMGs) and Alkyl Lithium Reagents

The synthesis of polysubstituted aromatic compounds often relies on a powerful strategy known as directed ortho-metalation (DoM). wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. wikipedia.org The DMG, possessing a heteroatom with lone pair electrons, coordinates to the lithium atom of the organolithium reagent, creating a temporary complex that facilitates the removal of a nearby proton. wikipedia.orgbaranlab.org This approach offers high regioselectivity, favoring ortho-substitution over the mixture of ortho- and para-products often seen in traditional electrophilic aromatic substitution. wikipedia.org

In the context of this compound, both the pivalamide and the methylthio groups can potentially act as DMGs. The relative directing ability of different DMGs has been established through competition experiments. nih.gov The aryl O-carbamate group, for instance, is considered one of the most potent DMGs. nih.gov The effectiveness of a DMG is influenced by its ability to coordinate with the lithium reagent and its electronic properties. baranlab.orgnih.gov

Alkyl lithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), are the most commonly employed bases for these reactions due to their high basicity. baranlab.orglibretexts.org These reagents exist as aggregates in solution, and additives like tetramethylethylenediamine (TMEDA) can break up these clusters, increasing their reactivity. baranlab.orguniurb.it The choice of alkyl lithium reagent can significantly impact the outcome of the reaction, influencing both the rate and, in some cases, the site of metalation. researchgate.net

The interaction between the DMG and the alkyl lithium reagent is a crucial Lewis acid-base interaction, where the heteroatom of the DMG acts as the Lewis base and the lithium atom as the Lewis acid. wikipedia.org This interaction brings the strong base into proximity with the ortho-proton, leading to its abstraction and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups at the ortho position. wikipedia.org

Regioselectivity and Temperature Effects in Ortho-Lithiation

The regioselectivity of ortho-lithiation is a critical aspect of synthesizing specifically substituted aromatic compounds. When a molecule contains multiple potential directing groups, the site of metalation is determined by the relative directing power of these groups. harvard.edu In the case of this compound, both the pivalamide and the methylthio functionalities can direct lithiation. Research on related N-pivaloylanilines has demonstrated the utility of the pivaloyl group in directing ortho-lithiation. acs.org

Competition studies have been instrumental in establishing a hierarchy of directing group ability. nih.gov For instance, in molecules containing both a methoxy (B1213986) and an O-thiocarbamate group, metalation occurs preferentially ortho to the stronger methoxy directing group. nih.gov The presence of two directing groups can be additive, enhancing the acidity of the proton situated between them. uwindsor.ca

Temperature is a crucial parameter that can significantly influence the regioselectivity of ortho-lithiation reactions. In some systems, the kinetic and thermodynamic products of lithiation can differ. For example, the lithiation of N'-(2-methoxybenzyl)-N,N-dimethylurea with t-BuLi gives a mixture of 2- and 6-lithiated species, indicating a delicate balance of factors controlling the reaction outcome. researchgate.net Lowering the reaction temperature, often to -78 °C, is a common strategy to enhance selectivity and prevent unwanted side reactions or decomposition of the organolithium intermediates. researchgate.net The stability of alkyl lithium reagents is also temperature-dependent, with decomposition occurring more rapidly at higher temperatures. uniurb.it

The choice of the alkyl lithium reagent itself can also dictate the regioselectivity. For instance, in the lithiation of N-(2-methoxybenzyl)pivalamide, using n-BuLi leads to substitution ortho to the pivaloylaminomethyl group, whereas t-BuLi directs substitution ortho to the methoxy group. researchgate.net This highlights the subtle interplay between the steric and electronic properties of both the substrate and the lithiating agent in determining the final product distribution.

Modern and Emerging Synthetic Approaches

While ortho-lithiation is a powerful tool, modern organic synthesis is increasingly moving towards more sustainable and efficient catalytic methods. These approaches often offer milder reaction conditions and greater functional group tolerance.

Catalytic Strategies (e.g., Palladium-catalyzed C–H Functionalization)

Palladium-catalyzed C-H functionalization has become a prominent strategy for the direct and selective conversion of C-H bonds into new C-C, C-N, or C-O bonds. nih.govmit.edu This methodology often relies on the use of a directing group within the substrate to guide the palladium catalyst to a specific C-H bond, typically in the ortho position. nih.gov The 2-(methylthio)aniline moiety, a core component of this compound, can serve as an effective directing group in such transformations. nih.gov

The general mechanism involves the coordination of the directing group to the palladium center, followed by the cleavage of a nearby C-H bond to form a cyclometalated intermediate. This intermediate then participates in the catalytic cycle to form the desired product. nih.govresearchgate.net The efficiency and selectivity of these reactions are often influenced by the choice of ligand, oxidant, and reaction conditions. mit.eduscripps.edu

Rhodium(I)-Catalyzed Oxidative Alkenylation/Cyclization

Rhodium catalysis offers a complementary approach to palladium for C-H functionalization. Rhodium(I) catalysts have been shown to effect the oxidative coupling of arenes with alkenes and alkynes. nih.govnih.gov In a typical reaction, the rhodium catalyst activates a C-H bond of the aromatic ring, which then adds across the double or triple bond of the coupling partner. An oxidant is often required to regenerate the active catalytic species. nih.gov

For a substrate like this compound, rhodium-catalyzed oxidative alkenylation could potentially introduce an alkenyl group at a position directed by one of the functional groups. Subsequent intramolecular cyclization could then lead to the formation of complex heterocyclic structures. The regioselectivity of such reactions would depend on the specific rhodium catalyst, ligands, and reaction conditions employed.

Palladium-Catalyzed C-C Bond Formation via 2-(Methylthio)aniline Directing Group

The 2-(methylthio)aniline group has been explicitly demonstrated to be an effective directing group in palladium-catalyzed C-C bond formation reactions. nih.gov A palladium(II) complex of 2-(methylthio)aniline has been synthesized and characterized, showing a square-planar geometry with the ligand coordinating to the palladium through both the sulfur and nitrogen atoms to form a five-membered chelate ring. nih.gov

This complex has proven to be a highly efficient and stable catalyst for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of C-C bonds between aryl bromides and phenylboronic acid in an environmentally friendly aqueous medium. nih.gov The directing nature of the 2-(methylthio)aniline group within the catalyst structure is crucial for its high activity, achieving turnover numbers up to 93,000. nih.gov This demonstrates the potential for the thioether and amide functionalities within this compound to direct palladium-catalyzed C-C bond forming reactions at specific positions on the phenyl ring.

Palladium-Catalyzed C(Carbonyl)–C Bond Cleavage

In a departure from C-H activation, palladium catalysts have also been developed for the cleavage of C-C bonds. Specifically, the palladium-catalyzed cleavage of the C(carbonyl)-C bond in amides has been reported as a method to access phenylcarbamate derivatives from alcohols. nih.gov This transformation involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the pivaloyl group in this compound.

More broadly, palladium-catalyzed C-C bond cleavage has been explored in various systems, such as keto-vinylidenecyclopropanes and N-cyclopropyl acylhydrazones. nih.govrsc.org In these cases, the reaction proceeds through the formation of a palladium intermediate, followed by β-carbon elimination or other rearrangement pathways to yield the final products. nih.govrsc.org While not directly C-H functionalization, these catalytic C-C bond cleavage reactions represent a modern approach to molecular transformations that could be applicable to derivatives of this compound, offering novel pathways for structural modification.

Three-Component Reactions and Amine Activation Approaches

While direct three-component reactions for the synthesis of this compound are not extensively documented, the principles of such reactions can be applied. A hypothetical three-component approach would involve the convergence of an aryl halide, a pivaloyl source, and an ammonia (B1221849) equivalent in a single pot, often mediated by a palladium catalyst. This strategy is valued for its ability to rapidly build molecular complexity from simple starting materials.

More established are amine activation approaches. A common method involves the reaction of 2-(methylthio)aniline with pivalic anhydride (B1165640). This reaction benefits from the use of pivalic anhydride as it avoids the generation of corrosive byproducts, with the main byproduct being the easily removable and non-toxic pivalic acid. rsc.org These reactions are typically conducted under mild conditions and are compatible with a variety of carboxylic acids and amines, offering high yields in short reaction times. rsc.org

Another activation strategy involves the in-situ formation of a mixed anhydride. For instance, reacting a carboxylic acid with pivaloyl chloride generates a highly reactive pivaloyl mixed anhydride, which then readily reacts with an amine like 2-(methylthio)aniline. This method is efficient for forming amide bonds. rsc.orgrsc.org

A one-pot synthesis has been described for similar N-aryl amides starting from nitroarenes, which are often readily available industrial chemicals. nih.gov This involves the reduction of the nitro group to an amine and subsequent acylation in the same reaction vessel. For example, a process using iron dust as a reductant in water has been developed for reacting nitroarenes with acyl chlorides. nih.gov This Fe-mediated method is selective, proceeds under mild conditions, and can be performed on a large scale, offering a green and efficient alternative to traditional two-step procedures. nih.gov

| Method | Reactants | Key Features | Reference |

| Pivalic Anhydride Method | Carboxylic Acid, N-alkyl aniline (B41778), Pivalic Anhydride | Base-free, mild conditions, non-toxic byproduct (pivalic acid), short reaction times. | rsc.org |

| Pivaloyl Mixed Anhydride | Carboxylic Acid, Pivaloyl Chloride, Amine | One-step, base-free, efficient amide bond formation. | rsc.orgrsc.org |

| Fe-mediated Reductive Acylation | Nitroarene, Acyl Chloride, Iron Dust | One-pot, uses water as a green solvent, readily available starting materials, scalable. | nih.gov |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign processes. Key areas of focus include the use of solvent-free conditions and aerobic catalysis.

Solvent-free Conditions: Solvent-free, or dry media, reactions offer significant environmental benefits by eliminating the use of often toxic and difficult-to-dispose-of organic solvents. google.comsemanticscholar.orgijprt.org For the synthesis of N-aryl amides, methods have been developed that involve the direct reaction of starting materials, often with simple heating. google.comrsc.orgresearchgate.net One such approach involves reacting a phenyl ester with an arylamine in the presence of a simple, inexpensive base like sodium hydride, completely avoiding the need for a solvent and a transition-metal catalyst. rsc.org Another innovative solvent-free method utilizes the reaction of a carboxylic acid with urea (B33335), catalyzed by boric acid. semanticscholar.orgresearchgate.net This process is quick, convenient, and employs a green catalyst. semanticscholar.orgresearchgate.net These methods align with the principles of green chemistry by reducing waste and avoiding hazardous substances. semanticscholar.orgijprt.org

Aerobic Catalysis: Aerobic catalysis utilizes molecular oxygen, typically from the air, as the ultimate oxidant. This is considered a green oxidation method because the primary byproduct is water. thieme-connect.de Palladium-catalyzed aerobic oxidative amination reactions have been developed for the synthesis of various nitrogen-containing heterocycles. thieme-connect.denih.gov While a direct application to the intermolecular synthesis of this compound is not explicitly detailed, the underlying principles are applicable. Such a process would likely involve the palladium-catalyzed coupling of 2-(methylthio)aniline and a pivaloyl source under an oxygen atmosphere. This would avoid the need for stoichiometric, and often less environmentally friendly, chemical oxidants.

| Green Chemistry Approach | Description | Advantages | References |

| Solvent-Free Synthesis | Reaction of phenyl esters with aryl amines using NaH, or carboxylic acids with urea using boric acid, without a solvent. | Eliminates toxic organic solvents, reduces waste, high atom economy, uses cheap and benign reagents. | google.comsemanticscholar.orgrsc.orgresearchgate.net |

| Aerobic Catalysis | Use of molecular oxygen as the oxidant in a palladium-catalyzed amidation reaction. | Environmentally friendly (byproduct is water), avoids stoichiometric chemical oxidants, abundant and inexpensive oxidant. | thieme-connect.denih.gov |

Scale-Up Considerations and Process Chemistry for Laboratory Synthesis

Scaling up the synthesis of this compound from the bench to a larger laboratory or pilot-plant scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.netscribd.com

Reagent Selection and Stoichiometry: On a larger scale, the cost, availability, and safety of reagents become paramount. researchgate.net For instance, while pivaloyl chloride is highly reactive, its handling on a large scale requires specific precautions. Pivalic anhydride might be a safer, albeit potentially more expensive, alternative. rsc.org The stoichiometry of the reactants must be optimized to maximize yield and minimize unreacted starting materials, which can complicate purification.

Solvent and Catalyst Choice: The choice of solvent is critical and often involves a trade-off between reaction performance and environmental or safety concerns. Solvents like THF, DCM, and DMF, while common in lab-scale synthesis, are often avoided in large-scale production due to their hazardous nature. researchgate.net Process chemists often seek greener alternatives. Catalyst selection also shifts towards systems that are highly active (low catalyst loading), stable, and easily removed from the final product. For palladium-catalyzed reactions, protocols that allow for catalyst recycling are highly desirable for scale-up. nih.govmdpi.com

Reaction Conditions and Work-up: Temperature control is crucial on a larger scale, as exothermic reactions can become difficult to manage. The mode of addition of reagents (e.g., slow addition of the acylating agent) can be critical for controlling the reaction profile. The work-up procedure must be robust and scalable. Liquid-liquid extractions, while common in the lab, can be cumbersome on a large scale. Crystallization is often the preferred method for purification as it can be highly efficient at removing impurities and is a scalable unit operation. acs.org

Impurity Profile and Final Product Quality: A thorough understanding of the reaction's impurity profile is essential. Side reactions that are insignificant at the gram scale can become major issues at the kilogram scale. acs.org Process development involves identifying potential impurities and developing methods to control their formation and purge them during work-up and purification to ensure the final product meets the required specifications. acs.org

Iii. Chemical Reactivity and Transformative Processes

Reactions Involving the Amide Moiety

The amide group in N-(2-(methylthio)phenyl)pivalamide, while generally stable, can undergo several types of reactions under specific conditions. These include cleavage of the amide bond, substitution at the nitrogen atom, and reactions with electrophiles.

The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental organic reaction. This transformation can be achieved under both acidic and basic conditions, typically requiring heat. libretexts.orgyoutube.com The general mechanism for acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, leads to the formation of the carboxylic acid and the corresponding ammonium (B1175870) salt. youtube.comyoutube.com

Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a poor leaving group) which is subsequently protonated by the solvent. youtube.com

While specific studies on the hydrolysis of this compound are not extensively documented in the reviewed literature, the general principles of amide hydrolysis apply. The presence of the bulky pivaloyl group may introduce steric hindrance, potentially requiring more forcing conditions (higher temperatures or stronger acids/bases) for the reaction to proceed at a significant rate compared to less hindered amides.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products |

| Acidic | Dilute HCl or H₂SO₄, Heat | Pivalic acid and 2-(methylthio)aniline (B147308) hydrochloride |

| Basic | NaOH or KOH solution, Heat | Sodium pivalate (B1233124) and 2-(methylthio)aniline |

Note: The products listed are the expected outcomes based on general amide hydrolysis mechanisms.

The nitrogen atom of the amide can be further substituted, most notably through alkylation, to yield N,N-disubstituted amides. The synthesis of N-methyl-N-(2-(methylthio)phenyl)pivalamide serves as a prime example of this transformation.

Direct N-alkylation of amides can be challenging due to the low nucleophilicity of the amide nitrogen. stackexchange.com However, various methods have been developed to facilitate this reaction. A common approach involves the deprotonation of the amide with a strong base, such as sodium hydride, to form a more nucleophilic amidate anion, which then reacts with an alkylating agent like methyl iodide. stackexchange.com

Catalytic methods have also gained prominence for the N-alkylation of amides. These often employ transition metals like copper, iridium, or palladium. organic-chemistry.orgrsc.org For instance, copper-catalyzed N-arylation and N-alkylation of amides have been shown to be effective. organic-chemistry.org A study on the methylation of thiophenol derivatives utilized iodomethane (B122720) in the presence of a base like potassium carbonate, a method that could potentially be adapted for the N-methylation of this compound. nih.gov The synthesis of N-methyl-2-pyrrolidone (NMP) from gamma-butyrolactone (B3396035) and methylamine (B109427) highlights an industrial approach to forming N-methylated amides. google.com

Table 2: Potential Methods for the Synthesis of N-Methyl-N-(2-(methylthio)phenyl)pivalamide

| Method | Reagents | Catalyst/Base |

| Base-mediated Alkylation | Methyl iodide | Sodium hydride (NaH) |

| Catalytic Alkylation | Methyl iodide or other methylating agent | Copper, Iridium, or Palladium catalyst |

| Reductive Amination (indirect) | Formaldehyde, followed by a reducing agent (e.g., NaBH₄) on the corresponding secondary amine | N/A |

Note: These are generalized methods and would require optimization for the specific substrate.

The amide nitrogen in this compound is generally not highly nucleophilic. However, its reactivity can be enhanced by converting the amide into a more reactive intermediate. Treatment of amides with strong electrophiles like trifluoromethanesulfonic (triflic) anhydride (B1165640) (Tf₂O) can lead to the formation of highly electrophilic species such as nitrilium or keteniminium ions. nih.govacs.org These intermediates are then susceptible to attack by a variety of nucleophiles. nih.gov This domino activation strategy allows for a range of transformations that are not possible with the unactivated amide. While the amide oxygen is typically the initial site of attack by the electrophile, subsequent rearrangement can lead to intermediates where the nitrogen is part of a reactive species. nih.gov

Furthermore, the amide nitrogen can participate in directed C-H activation reactions. For example, palladium-catalyzed alkylation of ortho-methyl-substituted aromatic amides has been shown to occur at the ortho-methyl C-H bond, a reaction directed by the amide group. rsc.org

Reactions Involving the Methylthio Group

The sulfur atom of the methylthio group is a versatile reaction center, readily undergoing oxidation and alkylation reactions.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state can be controlled by the choice of oxidizing agent and reaction conditions.

The oxidation of sulfides to sulfoxides is a common transformation and can be achieved with a variety of reagents. chemrxiv.org Mild oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst, can selectively produce the sulfoxide without significant over-oxidation to the sulfone. sigmaaldrich.com Hypervalent iodine reagents have also been employed for the efficient and selective oxidation of sulfides to sulfoxides. google.com

Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with stronger oxidizing agents, yields the corresponding sulfone. acs.org Reagents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) are often used for this purpose. The synthesis of various phenyl sulfone derivatives has been documented, highlighting the accessibility of this functional group. organic-chemistry.orgresearchgate.net

Table 3: Oxidation Products of this compound

| Product Name | Structure |

| N-(2-(Methylsulfinyl)phenyl)pivalamide | |

| N-(2-(Methylsulfonyl)phenyl)pivalamide |

The sulfur atom of the thioether is nucleophilic and can react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. youtube.com This reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a positively charged sulfur center. youtube.com

The formation of arylsulfonium salts from aryl sulfides is a well-established reaction. nih.govthieme-connect.de These salts are themselves useful reagents in organic synthesis, for example, in cross-coupling reactions. The reaction of an aryl methyl thioether like the one present in this compound with a suitable alkyl halide would be expected to yield a stable sulfonium salt. nih.gov

Table 4: Representative Sulfonium Salt Formation

| Reactant | Alkylating Agent | Product |

| This compound | Methyl iodide (CH₃I) | N-(2-(Dimethylsulfonio)phenyl)pivalamide iodide |

C-S Bond Cleavage Reactions

The cleavage of the carbon-sulfur (C-S) bond is a known transformation for aryl sulfides and sulfoxides, often proceeding through radical cation intermediates under specific conditions such as photocatalysis. researchgate.netnih.gov For instance, the TiO2-photocatalyzed oxidation of certain sulfoxides leads to C-S heterolysis, forming carbocation intermediates that subsequently react with available nucleophiles. researchgate.netnih.govuci.edu However, specific studies detailing the C-S bond cleavage reactions for this compound are not extensively documented in the available chemical literature. The stability of the C-S bond in this particular molecule under various conditions remains an area for further investigation.

Aromatic Ring Functionalization

The substitution pattern on the phenyl ring of this compound is determined by the directing effects of its existing substituents: the methylthio (-SMe) group and the pivalamido (-NHCOC(CH₃)₃) group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the outcome is dictated by the electronic properties of the groups attached to the benzene (B151609) ring. total-synthesis.com Both the pivalamido group and the methylthio group are classified as activating, ortho-, para-directing groups. uci.edulibretexts.org

Pivalamido Group (-NHCOR): This is a moderately activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex). fiveable.me This effect directs incoming electrophiles to the ortho and para positions.

Methylthio Group (-SMe): The sulfur atom's lone pairs can also participate in resonance, making the methylthio group an activating, ortho-, para-director.

Given the presence of these two ortho, para-directing groups at positions 1 and 2, incoming electrophiles would be directed to positions 4 and 6 (para and ortho to the -NHCOR group, respectively) and position 3 (ortho to the -SMe group). The precise distribution of products would likely be influenced by steric hindrance from the bulky pivaloyl and methylthio groups, which may favor substitution at the less hindered para position (position 4).

Directed Ortho Metalation (DoM) Reactivity and Subsequent Electrophilic Trapping

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation of an aromatic ring, typically by a strong organolithium base. wikipedia.orgwikiwand.com The resulting aryllithium intermediate can then be trapped by various electrophiles. organic-chemistry.org

The pivalamido group is recognized as a potent DMG. organic-chemistry.orgthieme-connect.com In this compound, the amide is expected to direct lithiation exclusively to the ortho position (C6), which is adjacent to the amide and meta to the methylthio group. wikipedia.orgbaranlab.org The mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the pivalamide (B147659), facilitating the deprotonation of the nearby C6 proton. wikipedia.org

Reaction with Various Electrophiles (e.g., dimethyl disulfide, DMF, carbon monoxide)

Following the DoM of this compound to generate the 6-lithio derivative, this highly reactive intermediate can be quenched with a range of electrophiles to install new functional groups with high regioselectivity. While specific experimental data for these reactions on this compound are not detailed in the surveyed literature, the expected products can be predicted based on the established reactivity of aryllithium species.

| Electrophile | Reagent Name | Expected Functional Group Introduced | Predicted Product Name |

|---|---|---|---|

| Dimethyl disulfide (MeSSMe) | Disulfur Dichloride | -SMe (Methylthio) | N-(2,6-bis(Methylthio)phenyl)pivalamide |

| N,N-Dimethylformamide (DMF) | Formamide, N,N-dimethyl- | -CHO (Formyl) | N-(2-Formyl-6-(methylthio)phenyl)pivalamide |

| Carbon monoxide (CO), followed by acidic workup | Carbon monoxide | -COOH (Carboxylic acid) | 2-(Methylthio)-6-(pivalamido)benzoic acid |

Intramolecular Trapping and Rearrangement Reactions

The aryllithium intermediate generated via DoM can, in some cases, undergo intramolecular reactions, such as trapping by a suitably positioned internal electrophile or undergoing anionic rearrangements (e.g., an anionic Fries rearrangement). uwindsor.ca However, for this compound, specific examples of such intramolecular trapping or rearrangement reactions following DoM have not been reported in the reviewed literature.

Cross-Coupling Reactions (e.g., Ullmann-type coupling, Sulfur-Arylation)

Cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. Ullmann-type reactions, which typically use copper catalysts, are classic methods for forming C-O, C-N, and C-S bonds. organic-chemistry.orgorganic-chemistry.orgmdpi.com

It is important to distinguish this compound from the structurally different sulfenamide, N-(methylthio)pivalamide. The latter has been used as a reagent in copper-catalyzed Ullmann-type couplings with aryl iodides to form S-aryl and S-methyl sulfilimines. nih.gov These reactions involve the formation of a new C-S bond at the sulfur atom of the sulfenamide.

However, the participation of this compound itself as a substrate in cross-coupling reactions, such as an Ullmann-type reaction to functionalize the aromatic ring or a sulfur-arylation at the thioether position, is not described in the surveyed scientific literature.

Radical Reactions and Rearrangements

Aryl radicals are highly reactive intermediates that can be generated from various precursors and participate in a wide array of transformations, including intramolecular migrations and couplings. rsc.orgnih.govnih.gov

Once an aryl radical is generated, for instance from an N-(o-thioalkyl)phenylamide precursor, it can engage in several competitive reaction pathways. These pathways are dictated by the reaction conditions and the structure of the substrate. Common pathways include direct functionalization, where the radical is trapped by another reagent, and intramolecular reactions like cyclization or rearrangement. nih.gov For example, an aryl radical can be trapped by radical traps such as triethylphosphite or 1,1-diphenylethylene. nih.gov In the absence of efficient traps, homocoupling to form biaryls can be a competing process. nih.gov In reactions involving aryl radicals and unsaturated systems, pathways can include addition to the unsaturated bond followed by dissociation (e.g., H-atom loss) or cyclization. nih.gov The specific pathway taken is often a result of the relative rates of these competing elementary steps.

A significant rearrangement involving amide-containing structures is the 1,4-aryl migration from a nitrogen atom to a carbon-centered radical. rsc.orgresearchgate.netrsc.orgnih.gov This process, often referred to as a radical Truce-Smiles rearrangement, provides a powerful method for C-C bond formation. researchgate.netrsc.org The reaction cascade is typically initiated by the formation of a radical species, which then triggers the intramolecular migration of an aryl group. rsc.org

Recent studies have detailed a polar-radical-crossover pathway for this transformation. researchgate.netnih.gov In this mechanism, an amide enolate, formed by reacting an N-arylsulfonamide with a ketene, undergoes single-electron transfer (SET) oxidation. This generates a radical cation, which then facilitates the 1,4-aryl migration from the nitrogen to the adjacent carbon. The process is often followed by further steps like desulfonylation and hydrogen atom transfer to yield the final product, such as an α-quaternary amide. researchgate.netnih.gov This methodology is notable for its broad functional group tolerance and the use of readily available starting materials. researchgate.net Photocatalysis using visible light has also emerged as a mild and efficient way to initiate these N-to-C aryl migrations. chemistryviews.org

Aryl radicals can be effectively trapped by nucleophiles, including sulfur anions. This reaction forms the basis for C-S bond formation. Electrochemical methods, for example, can be used to generate aryl radicals from precursors like aryl potassium trifluoroborate salts. nih.gov These electro-generated radicals can then couple with various nucleophiles. When sulfur-based nucleophiles or their precursors are present, this leads to the formation of aryl C–S bonds. This method has been successfully applied to form aryl C–S, C–Se, and C–Te bonds, demonstrating its versatility. nih.gov The reaction of aryl radicals, generated from aryl hydrazines with catalytic iodine, with 2-mercaptobenzothiazole (B37678) also leads to the formation of a C-S bond, yielding a phenylthio-substituted product. nih.gov

Chelation-Assisted C–H Activation and Functionalization

The structure of this compound, containing both a thioether sulfur and an amide nitrogen, is ideally suited for chelation-assisted C–H activation. nih.gov This strategy employs a directing group within the substrate to coordinate to a transition metal catalyst, bringing the metal center into close proximity to a specific C–H bond and facilitating its cleavage and subsequent functionalization. nih.govrsc.orggoogle.com The N,S-bidentate chelation offered by the thioanisole (B89551) amide scaffold allows for high regio- and stereoselectivity in the functionalization of otherwise inert C-H bonds. nih.gov

This approach has been extensively developed using various transition metals, most notably palladium. rsc.orgrsc.orgnih.gov The general mechanism involves the coordination of the bidentate directing group to the metal center, followed by cyclometalation to form a stable metallacycle intermediate. This C–H activation step is often the rate-determining step. The resulting organometallic intermediate can then react with a variety of coupling partners (e.g., alkenes, alkynes, aryl halides) before the catalyst is regenerated.

The functionalization can occur at both aromatic C(sp²)–H bonds and aliphatic C(sp³)–H bonds. For example, palladium-catalyzed protocols have been developed for the dual C–H functionalization of aromatic ketones, where the carbonyl group acts as a weak chelating group to direct the activation of both ortho-methyl C(sp³)–H and meta C(sp²)–H bonds. rsc.org The thioether-amide scaffold in this compound can similarly direct the functionalization of the aryl ring or potentially the pivaloyl group's methyl C-H bonds, leading to diverse products such as alkenylated, arylated, or cyclized compounds. nih.gov

Role of the 2-(Methylthio)aniline Directing Group

The 2-(methylthio)aniline (MTA) moiety within the this compound structure plays a crucial role as a directing group in various chemical transformations, particularly in the functionalization of C-H bonds. rsc.orgnih.gov Directing groups are essential components in modern organic synthesis, guiding catalysts to specific C-H bonds, thereby enabling selective and efficient reactions that would otherwise be challenging. The MTA group is recognized for its effectiveness in promoting the selective modification of molecules. rsc.org

One of the key features of the MTA directing group is its ability to facilitate mono-selective reactions. rsc.orgnih.gov For instance, in the context of C(sp³)–H functionalization, the MTA group has been successfully employed for the selective β-modification of N-methylated amino acids. rsc.orgnih.gov Research has shown that the reactivity of the MTA directing group is lower compared to other commonly used directing groups like 8-aminoquinoline (B160924) (AQ). This attenuated reactivity is advantageous as it allows for highly selective monoarylations, yielding the desired products in high yields while minimizing the formation of undesired side products. rsc.orgnih.gov

The utility of the MTA directing group extends to more complex systems, such as the introduction of functionalized side chains onto the C-terminal alanines of dipeptides. rsc.orgnih.gov A significant advantage of the MTA group is its facile removal after the desired chemical transformation has been accomplished. rsc.orgnih.gov This cleavability is a critical feature for a practical directing group, as it allows for the isolation of the final product without the directing group attached, providing valuable building blocks for further synthetic endeavors. rsc.orgnih.gov The 2-(methylthio)aniline group itself is a commercially available aryl sulfide. nih.govthermofisher.com

The general principle of directing group-assisted C-H functionalization involves the coordination of the directing group to a metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. rsc.org In the case of this compound, the sulfur atom of the methylthio group and the nitrogen atom of the amide can act as coordinating sites for the metal catalyst.

Mechanistic Aspects of Catalytic C–H Oxidative Alkenylation/Cyclization

The catalytic C–H oxidative alkenylation/cyclization of this compound and related compounds is a powerful strategy for the synthesis of complex heterocyclic structures. This process typically involves a cascade of reactions, beginning with the directed C-H activation, followed by the insertion of an alkene, and culminating in an intramolecular cyclization event.

While the specific mechanistic details can vary depending on the catalyst and reaction conditions, a general mechanistic pathway can be outlined. The process is often initiated by the coordination of the directing group, in this case, the 2-(methylthio)aniline moiety, to a metal catalyst, such as palladium (Pd) or ruthenium (Ru). This coordination facilitates the cleavage of a nearby C-H bond, typically at the ortho-position of the phenyl ring, to form a metallacyclic intermediate.

Following the C-H activation step, the coordinated alkene inserts into the metal-carbon bond. This migratory insertion step forms a new carbon-carbon bond and expands the size of the metallacycle. The subsequent step often involves a reductive elimination or an intramolecular cyclization to forge the new heterocyclic ring and regenerate the active catalyst.

For instance, in palladium-catalyzed reactions, an oxidative addition of a C-H bond to a Pd(0) species can form a Pd(II) intermediate. Alternatively, a concerted metalation-deprotonation (CMD) pathway can occur with a Pd(II) catalyst. The resulting palladacycle then undergoes alkene coordination and insertion. The final cyclization can proceed through various pathways, such as an intramolecular aza-Michael-type addition, to yield the final product. mdpi.com

The choice of oxidant is also a critical parameter in these oxidative C-H functionalization reactions. Oxidants are required to regenerate the active catalytic species for the next catalytic cycle. Molecular oxygen is often employed as a green and atom-economical oxidant. mdpi.com

The versatility of this methodology allows for the synthesis of a variety of heterocyclic compounds. For example, similar strategies involving N-tosylcarboxamides have been used to synthesize dihydroisoquinolinones and isoindolinones through C-H functionalization followed by intramolecular cyclization with alkenes or dienes. mdpi.com

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-(2-(Methylthio)phenyl)pivalamide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals. mdpi.com

The 1D NMR spectra provide the initial and most fundamental information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons: aromatic, amide, methylthio, and pivaloyl. The aromatic protons typically appear as a complex multiplet pattern in the downfield region (δ 7.0-8.0 ppm) due to spin-spin coupling between adjacent protons on the phenyl ring. A single, often broad, singlet for the amide (N-H) proton would be observed, with its chemical shift being sensitive to solvent and concentration. The methylthio (S-CH₃) group would present as a sharp singlet, while the nine equivalent protons of the pivaloyl's tert-butyl group would yield a characteristic sharp singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the carbonyl carbon of the pivalamide (B147659) group at the most downfield position (typically δ 170-180 ppm). The aromatic carbons would resonate in the δ 110-140 ppm range, with the carbon attached to the sulfur (C-S) and the carbon attached to the nitrogen (C-N) being distinguishable. The quaternary carbon and the methyl carbons of the pivaloyl group, along with the methyl carbon of the methylthio group, would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds. researchgate.netnih.gov

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pivaloyl Carbonyl (C=O) | - | ~176 |

| Aromatic CH | ~7.1-7.6 (m) | ~122-130 |

| Aromatic C-S | - | ~125 |

| Aromatic C-N | - | ~138 |

| Amide NH | ~8.5 (s, br) | - |

| Pivaloyl C(CH₃)₃ | - | ~39 |

| Pivaloyl C(CH₃)₃ | ~1.35 (s, 9H) | ~27 |

| Methylthio S-CH₃ | ~2.45 (s, 3H) | ~15 |

To unambiguously assign the signals observed in 1D NMR and confirm the connectivity of the molecular framework, 2D NMR experiments are essential. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the correlations between the neighboring protons on the aromatic ring, helping to delineate the substitution pattern.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. nih.govemerypharma.com This allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.45 ppm would show a correlation to the carbon signal at ~15 ppm, confirming their assignment to the S-CH₃ group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. mdpi.comemerypharma.com Key expected HMBC correlations for this compound would include:

A correlation from the amide (N-H) proton to the pivaloyl carbonyl carbon, confirming the amide linkage.

Correlations from the pivaloyl tert-butyl protons to the carbonyl carbon.

Correlations from the methylthio protons to the aromatic carbon to which the sulfur is attached.

Correlations from the aromatic protons to their neighboring carbons, further confirming the aromatic structure.

Mass Spectrometry (MS) Methodologies for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound (C₁₂H₁₇NOS). mdpi.com The experimentally measured mass would be compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, oxygen, and sulfur. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, ruling out other potential combinations of atoms with the same nominal mass. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NOS |

| Nominal Mass | 223 |

| Monoisotopic (Exact) Mass | 223.1031 |

| Expected Measurement | [M+H]⁺ = 224.1109 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern provides valuable information about the compound's structure, acting as a molecular fingerprint. mdpi.comkobv.de For this compound, characteristic fragmentation pathways would be expected.

A primary cleavage would likely occur at the amide bond, leading to fragments corresponding to the pivaloyl cation and the 2-(methylthio)aniline (B147308) moiety. Further fragmentation could involve the loss of the tert-butyl group from the pivaloyl fragment or the loss of a methyl radical from the methylthio group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Origin |

| 224.1109 | [C₁₂H₁₈NOS]⁺ | Molecular ion peak [M+H]⁺ |

| 168.0534 | [C₁₀H₁₄O]⁺ | Loss of 2-(methylthio)aniline |

| 139.0429 | [C₇H₉NS]⁺ | Loss of pivaloyl group |

| 85.0653 | [C₅H₉O]⁺ | Pivaloyl cation |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation (loss of CO from pivaloyl) |

Infrared (IR) and Raman Spectroscopic Analysis Approaches for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. A prominent band around 1650-1680 cm⁻¹ (Amide I) would be indicative of the C=O stretching of the tertiary amide. The N-H stretching vibration would appear as a sharp peak in the region of 3300-3500 cm⁻¹. Other significant absorptions would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹), as well as aliphatic C-H stretching from the methyl and tert-butyl groups (just below 3000 cm⁻¹). The C-S stretching vibration typically gives a weak band in the fingerprint region (600-800 cm⁻¹).

Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds like the C-S bond and the aromatic ring system.

Table 4: Characteristic IR Absorption Bands for this compound Data based on typical functional group absorption regions. researchgate.netchemicaljournal.in

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H Stretch | Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2970 | C-H Stretch | Aliphatic (tert-butyl, methyl) |

| ~1670 | C=O Stretch (Amide I) | Tertiary Amide |

| ~1520 | N-H Bend / C-N Stretch (Amide II) | Secondary Amide |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~750 | C-H Bend | ortho-disubstituted Aromatic |

| ~700 | C-S Stretch | Thioether |

X-ray Crystallography Studies for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For amide derivatives, this technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Table 1: Representative Crystallographic Data for a Pivalamide Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.4638 |

| b (Å) | 9.9481 |

| c (Å) | 10.5276 |

| β (°) | 90.194 |

| Volume (ų) | 1619.5 |

| Z (molecules/unit cell) | 4 |

Data presented is for the analogous compound N′-pivaloyl-N-phenylpivalohydrazide as a representative example. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are vital for assessing purity and monitoring reaction progress.

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar to nonpolar organic molecules like this compound. Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities.

A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. webqc.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the timely elution of all components in a sample mixture. Detection is typically achieved using a UV-Vis spectrophotometer, set to a wavelength where the aromatic phenyl ring exhibits strong absorbance, likely in the range of 230-260 nm. nih.gov

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight, is amenable to GC analysis. However, the presence of the amide functional group can sometimes lead to peak tailing due to interactions with the stationary phase.

A standard GC method would utilize a low-polarity capillary column, such as one coated with a 5% phenyl polysiloxane phase (e.g., DB-5MS or equivalent). diva-portal.org A temperature program, starting at a lower temperature and ramping up, would be used to separate the target compound from any volatile impurities or starting materials. The injector and detector temperatures are set high enough to ensure efficient volatilization without causing thermal degradation. diva-portal.org In some cases, derivatization of the amide N-H group might be employed to improve peak shape and thermal stability, although this is not always necessary. iu.edunih.gov The mass spectrometer provides both quantitative data and structural information based on the compound's fragmentation pattern.

Table 3: Proposed Gas Chromatography (GC-MS) Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a sample. This is a critical step in verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₂H₁₇NOS). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₁₂H₁₇NOS)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 64.53% | 64.58% |

| Hydrogen (H) | 7.67% | 7.62% |

| Nitrogen (N) | 6.27% | 6.25% |

| Sulfur (S) | 14.36% | 14.31% |

V. Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure, electron distribution, and spectroscopic properties of a molecule. However, no specific studies applying these methods to N-(2-(methylthio)phenyl)pivalamide have been found.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve optimizing the molecule's ground state geometry to find its most stable arrangement of atoms. This analysis would yield key information such as bond lengths, bond angles, and dihedral angles. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity. nih.govnih.gov

While DFT has been used to study structurally related molecules, such as other amides and thiophene (B33073) derivatives, no published data for ground state or transition state calculations specific to this compound are available. nih.govscienceopen.commdpi.com

Ab initio methods, which are based on first principles without empirical parameters, offer higher accuracy than DFT for electronic structure calculations, albeit at a greater computational expense. These methods would be employed to refine the understanding of the electronic properties of this compound. A search of the scientific literature did not yield any ab initio studies performed on this specific compound.

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds—specifically the C-N amide bond, the C-S bond, and the bond connecting the phenyl ring to the nitrogen—this compound can exist in multiple conformations. A computational conformational analysis would map the potential energy surface of the molecule by rotating these bonds to identify stable conformers (energy minima) and the energy barriers (transition states) between them. This would reveal the preferred spatial arrangement of the pivalamide (B147659) and methylthio groups relative to the phenyl ring.

Despite the importance of such analysis for understanding molecular behavior, no specific studies on the conformational analysis or energy landscape of this compound have been reported in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing detail that is often inaccessible through experiments alone. This can include studying the formation of the amide bond in this compound or its subsequent reactions. Computational studies on other amide formation reactions have been performed, providing general mechanistic insights. rsc.org However, no such computational modeling has been specifically applied to this compound.

A critical component of elucidating a reaction mechanism is the identification and characterization of transition states—the highest energy points along a reaction pathway. Computational analysis provides the geometry and energy of these fleeting structures, which are crucial for determining the rate-limiting step of a reaction. For the synthesis of this compound, this would involve modeling the approach of the reactants and the formation of the amide bond. No computational studies detailing the transition states or reaction pathways for this compound are currently available.

The kinetic isotope effect (KIE) is a measure of how the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Computationally, the KIE can be predicted by calculating the vibrational frequencies of the ground state and transition state for both the normal and isotopically substituted molecules. This provides deep insight into bond-breaking and bond-forming events in the rate-determining step. researchgate.netnih.gov A computational KIE study could, for example, probe the mechanism of amide bond rotation or formation by substituting key hydrogen atoms with deuterium. There are no published computational KIE studies for this compound.

Energetic Span Model Applications

The energetic span model is a theoretical framework used to determine the turnover frequency (TOF) of a catalytic cycle from its computed energy profile. elsevierpure.comresearchgate.net This model simplifies the kinetic analysis by identifying the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). elsevierpure.com The energy difference between these two states, termed the energetic span (ΔE), serves as the apparent activation energy for the entire catalytic cycle. elsevierpure.com

Table 1: Hypothetical Energetic Span Model Data for a Catalytic Cycle Involving this compound

| Parameter | Value (kcal/mol) |

| Energy of TOF-Determining Intermediate (TDI) | Data not available |

| Energy of TOF-Determining Transition State (TDTS) | Data not available |

| Energetic Span (ΔE) | Data not available |

| Calculated Turnover Frequency (TOF) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific energetic span model studies on this compound are not currently available in public research.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly density functional theory (DFT), are widely used to predict spectroscopic properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govnih.gov These theoretical predictions can be correlated with experimental data to confirm the structure of a synthesized compound and to understand its electronic properties.

For this compound, DFT calculations could be employed to:

Predict ¹H and ¹³C NMR chemical shifts: This would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

Simulate the IR spectrum: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated.

Calculate electronic transitions: Time-dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

A strong correlation between the predicted and experimental spectra would provide a high degree of confidence in the structural assignment of this compound.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Related Compound, N-((4-acetylphenyl)carbamothioyl)pivalamide

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | Specific data points not available in search results | Specific data points not available in search results |

| ¹³C NMR (ppm) | Specific data points not available in search results | Specific data points not available in search results |

| FT-IR (cm⁻¹) | Specific data points not available in search results | Specific data points not available in search results |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. researchgate.netresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, intermolecular interactions, and the stability of molecular complexes. nih.govmdpi.com

For this compound, MD simulations could be used to:

Explore conformational space: Identify the most stable conformations of the molecule in different solvents.

Study intermolecular interactions: Analyze how molecules of this compound interact with each other in the solid state or in solution.

Investigate binding to a biological target: If the compound has a known biological target, MD simulations can be used to study the stability of the ligand-protein complex and identify key binding interactions. nih.gov

Table 3: Potential Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Setting |

| Force Field | e.g., AMBER, CHARMM, GROMOS |

| Solvent Model | e.g., TIP3P, SPC/E |

| Simulation Time | e.g., 100 ns mdpi.com |

| Temperature | e.g., 300 K |

| Pressure | e.g., 1 atm |

Note: This table outlines typical parameters for an MD simulation. The specific choices would depend on the research question being addressed. No specific MD simulation studies for this compound were found.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics. aidic.it

The development of a QSAR/QSPR model for a series of compounds related to this compound would involve:

Data Set Collection: Assembling a set of molecules with known activities or properties.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation relating the descriptors to the activity/property.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques. aidic.it

Table 4: Key Components of a QSAR/QSPR Model Development Workflow

| Step | Description | Example |

| 1. Define Endpoint | The biological activity or property to be predicted. | e.g., Inhibition constant (Ki), logP |

| 2. Select Descriptors | Numerical representations of molecular structure. | e.g., Molecular weight, number of hydrogen bond donors, electrostatic potential nih.gov |

| 3. Choose Algorithm | The mathematical method used to build the model. | e.g., Multiple Linear Regression, Support Vector Machine nih.gov |

| 4. Validate Model | Assessment of the model's predictive performance. | e.g., Cross-validation, prediction on an external test set nih.gov |

Vi. Emerging Applications and Functional Materials

Role as a Key Synthetic Precursor in Organic Synthesis

N-(2-(Methylthio)phenyl)pivalamide serves as a fundamental starting material in the synthesis of more elaborate chemical structures. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized, making it a valuable asset in multi-step synthetic pathways.

Building Block for Complex Organic Molecules

In the field of organic chemistry, the construction of complex molecules is often compared to building with molecular LEGOs. This compound functions as one of these essential organic building blocks. sigmaaldrich.comscbt.com These are functionalized molecules that serve as the primary components for the modular, bottom-up assembly of larger molecular architectures. sigmaaldrich.com The presence of the amide linkage, the aromatic ring, and the methylthio group provides multiple points for chemical modification, allowing chemists to incorporate this unit into larger, more complex target molecules. scbt.com Researchers utilize such building blocks to construct a wide array of molecular structures, from novel pharmaceuticals to advanced materials like metal-organic frameworks and functional polymers. sigmaaldrich.com

Intermediate in the Synthesis of Derivatives

A key role for this compound is as a chemical intermediate. This means it is a compound formed during a multi-step synthesis that is then used in a subsequent reaction to produce the final desired product. For instance, the core structure of N-(2-(methylthio)phenyl)amine can be acylated with different groups to create a family of related derivatives. Commercially available analogs such as N-(2-(Methylthio)phenyl)acetamide and N-(2-(Methylthio)phenyl)propionamide illustrate how modification of the acyl group can be used to tune the molecule's properties. bldpharm.com This modularity allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. Acyl thiourea (B124793) compounds, which are structurally related, are also highlighted as crucial precursors for creating a multitude of heterocycles due to the reactivity of their acidic protons and carbonyl groups. nih.gov

Precursor for Nitrogen and Sulfur-Containing Heterocycles

Heterocyclic compounds, particularly those containing both nitrogen and sulfur atoms, are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.comscispace.com this compound is an ideal precursor for the synthesis of this class of molecules. The ortho-positioning of the amide nitrogen and the methylthio sulfur on the phenyl ring facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems, such as benzothiazoles. The synthesis of nitrogen-sulfur heterocycles is a rapidly growing area of research due to their diverse biological activities and material properties. scispace.com Many recently approved drugs feature nitrogen-containing heterocyclic structures, underscoring the importance of developing efficient synthetic routes from versatile precursors. nih.gov Compounds like N-methyl-1-(methylthio)-2-nitroethenamine, which also contain a reactive methylthio group, have proven to be highly effective building blocks for a wide range of heterocyclic compounds. nih.gov

Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules called ligands. The specific electronic and steric properties of this compound make it an intriguing candidate for ligand design, opening pathways to new metal complexes with unique catalytic and material properties.

Metal Complexation Studies

This compound possesses multiple potential coordination sites: the sulfur atom of the thioether group (a soft donor), the oxygen atom of the amide carbonyl, and the nitrogen atom of the amide. This combination allows it to act as a chelating ligand, binding to a metal ion through multiple points to form a stable metal complex. The study of how ligands like this bind to different metals is crucial for developing new materials. For example, research on related N,S-containing ligands, such as thiourea derivatives and 2-phenylbenzothiazole, has shown their ability to form stable complexes with a variety of transition metals including palladium(II), platinum(II), copper(II), and cobalt(II). orientjchem.orgnih.govnih.gov The geometry and stability of these complexes are dictated by the nature of the metal and the specific donor atoms involved in the bonding. orientjchem.org

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Coordination Mode |

|---|---|---|---|

| N-phenyl-Ñ-(2-phenolyl)thiourea (Related N,S,O Ligand) | Mn(II), Cd(II) | Tetrahedral | Bidentate (S and O/N donation) |